molecular formula C21H23ClN2O5 B11006229 5-chloro-1-(2-methoxyethyl)-N-(3,4,5-trimethoxyphenyl)-1H-indole-2-carboxamide

5-chloro-1-(2-methoxyethyl)-N-(3,4,5-trimethoxyphenyl)-1H-indole-2-carboxamide

Cat. No.: B11006229
M. Wt: 418.9 g/mol
InChI Key: KUXHOIBMNKIMIV-UHFFFAOYSA-N
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Description

5-chloro-1-(2-methoxyethyl)-N-(3,4,5-trimethoxyphenyl)-1H-indole-2-carboxamide is a synthetic organic compound belonging to the indole class. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound features a chloro group, a methoxyethyl side chain, and a trimethoxyphenyl group, which may contribute to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-1-(2-methoxyethyl)-N-(3,4,5-trimethoxyphenyl)-1H-indole-2-carboxamide typically involves the following steps:

    Formation of the Indole Core: The indole core can be synthesized via Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Introduction of the Chloro Group: Chlorination of the indole core can be achieved using reagents such as thionyl chloride or phosphorus pentachloride.

    Attachment of the Methoxyethyl Side Chain: The methoxyethyl group can be introduced through alkylation reactions using appropriate alkyl halides.

    Formation of the Carboxamide Group: The carboxamide group can be formed by reacting the indole derivative with an appropriate amine, such as 3,4,5-trimethoxyaniline, under coupling conditions using reagents like carbodiimides.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions may target the carboxamide group, converting it to an amine.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted indole derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways involving indole derivatives.

    Medicine: Potential therapeutic applications due to its structural similarity to bioactive indole derivatives.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Indole derivatives often interact with enzymes, receptors, or other proteins, modulating their activity. The presence of the chloro, methoxyethyl, and trimethoxyphenyl groups may influence its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    5-chloro-1H-indole-2-carboxamide: Lacks the methoxyethyl and trimethoxyphenyl groups.

    1-(2-methoxyethyl)-N-(3,4,5-trimethoxyphenyl)-1H-indole-2-carboxamide: Lacks the chloro group.

    5-chloro-1-(2-methoxyethyl)-1H-indole-2-carboxamide: Lacks the trimethoxyphenyl group.

Uniqueness

The unique combination of the chloro, methoxyethyl, and trimethoxyphenyl groups in 5-chloro-1-(2-methoxyethyl)-N-(3,4,5-trimethoxyphenyl)-1H-indole-2-carboxamide may confer distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C21H23ClN2O5

Molecular Weight

418.9 g/mol

IUPAC Name

5-chloro-1-(2-methoxyethyl)-N-(3,4,5-trimethoxyphenyl)indole-2-carboxamide

InChI

InChI=1S/C21H23ClN2O5/c1-26-8-7-24-16-6-5-14(22)9-13(16)10-17(24)21(25)23-15-11-18(27-2)20(29-4)19(12-15)28-3/h5-6,9-12H,7-8H2,1-4H3,(H,23,25)

InChI Key

KUXHOIBMNKIMIV-UHFFFAOYSA-N

Canonical SMILES

COCCN1C2=C(C=C(C=C2)Cl)C=C1C(=O)NC3=CC(=C(C(=C3)OC)OC)OC

Origin of Product

United States

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